Bis(2-acetyloxycarbonylphenyl) octanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-acetyloxycarbonylphenyl) octanedioate is a chemical compound with the molecular formula C26H26O10 and a molecular weight of 498.5 g/mol It is known for its unique structure, which includes two acetyloxycarbonylphenyl groups attached to an octanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-acetyloxycarbonylphenyl) octanedioate typically involves the esterification of octanedioic acid with 2-acetyloxycarbonylphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. Industrial processes often utilize continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2-acetyloxycarbonylphenyl) octanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield octanedioic acid and 2-acetyloxycarbonylphenol.
Oxidation: The phenyl groups in the compound can be oxidized to form quinones under strong oxidizing conditions.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyloxy groups.
Major Products Formed
Hydrolysis: Octanedioic acid and 2-acetyloxycarbonylphenol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-acetyloxycarbonylphenyl) octanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which bis(2-acetyloxycarbonylphenyl) octanedioate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxycarbonylphenyl) octanedioate: Similar structure but with hydroxy groups instead of acetyloxy groups.
Bis(2-methoxycarbonylphenyl) octanedioate: Similar structure but with methoxy groups instead of acetyloxy groups.
Uniqueness
Bis(2-acetyloxycarbonylphenyl) octanedioate is unique due to its acetyloxycarbonyl groups, which confer specific chemical reactivity and potential biological activity. These features distinguish it from other similar compounds and make it valuable for various applications .
Properties
CAS No. |
300812-27-5 |
---|---|
Molecular Formula |
C26H26O10 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
bis(2-acetyloxycarbonylphenyl) octanedioate |
InChI |
InChI=1S/C26H26O10/c1-17(27)33-25(31)19-11-7-9-13-21(19)35-23(29)15-5-3-4-6-16-24(30)36-22-14-10-8-12-20(22)26(32)34-18(2)28/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
HYFJVTUETQAVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)C1=CC=CC=C1OC(=O)CCCCCCC(=O)OC2=CC=CC=C2C(=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.